Deoxyketoprofen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

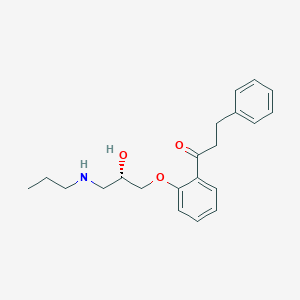

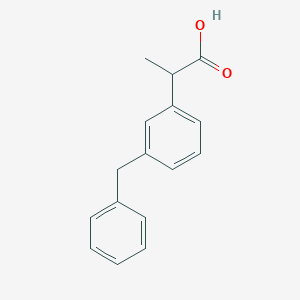

2-(3-benzylphenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a benzyl group attached to the third position of a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

2-(3-benzylphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

Industry: Utilized in the synthesis of polymers, resins, and other industrial materials.

Wirkmechanismus

Deoxyketoprofen, also known as 2-(3-benzylphenyl)propanoic Acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties .

Target of Action

This compound primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are chemicals involved in inflammation and pain .

Mode of Action

This compound works by inhibiting the cyclooxygenase pathway , thereby reducing prostaglandin synthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

This compound, given as a tablet, is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .

Result of Action

The result of this compound’s action is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption rate and maximal plasma concentration of the drug can be reduced when it is ingested with food . Furthermore, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics of this compound .

Biochemische Analyse

Biochemical Properties

Deoxyketoprofen acts by inhibiting both cyclooxygenases 1 and 2 . These enzymes are involved in the biosynthesis of prostaglandins PGE1, PGE2, PGF1, and PGF2 together with thromboxanes A2 and B2 from arachidonic acid . The inhibition of these enzymes by this compound results in the reduction of prostaglandin synthesis .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by reducing the production of prostaglandins, which play a key role in inflammation, pain, and fever . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a rapid onset of action, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . At doses above 7mg, this compound was significantly superior to placebo in animals with moderate to severe pain . A dose-response relationship could be seen in the time-effects curves .

Metabolic Pathways

This compound is metabolized primarily through glucuronidation . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ( R )- (−)-ketoprofen is found in the urine after administration of this compound, confirming the absence of bioinversion of the ( S )- (+)-enantiomer in humans .

Transport and Distribution

This compound is strongly bound to plasma proteins, particularly albumin . The disposition of ketoprofen in synovial fluid does not appear to be stereoselective . This compound trometamol is not involved in the accumulation of xenobiotics in fat tissues .

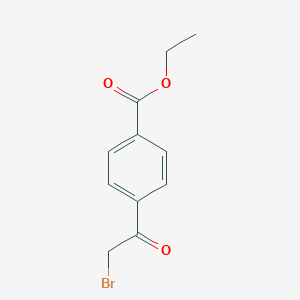

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-benzylphenylacetonitrile with a methylating agent, followed by hydrolysis to yield the desired acid . Another method involves the Friedel-Crafts acylation of 3-benzylphenylpropionitrile, followed by hydrolysis .

Industrial Production Methods

Industrial production of 2-(3-benzylphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as methylation, hydrolysis, and purification through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-benzylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of substituted benzyl derivatives.

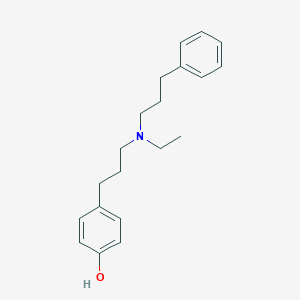

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketoprofen: A well-known NSAID with a similar structure, used for its anti-inflammatory and analgesic effects.

Ibuprofen: Another NSAID with a similar mechanism of action, widely used for pain relief and inflammation reduction.

Naproxen: Similar in structure and function, used for its anti-inflammatory properties.

Uniqueness

2-(3-benzylphenyl)propanoic acid is unique due to its specific benzyl substitution, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications.

Eigenschaften

IUPAC Name |

2-(3-benzylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYYTOGKTKBJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449455 |

Source

|

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-48-1 |

Source

|

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)